Cas no 70918-96-6 (1-N-(butan-2-yl)benzene-1,2-diamine)

1-N-(butan-2-yl)benzene-1,2-diamine is a substituted aromatic diamine featuring a secondary butyl group at the N1 position of the benzene-1,2-diamine scaffold. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of heterocyclic systems, ligands, and functionalized polymers. The presence of both primary and secondary amine groups allows for selective derivatization, enabling applications in coordination chemistry and catalysis. Its structural flexibility may also facilitate the development of specialized dyes or pharmaceutical precursors. Careful handling is recommended due to the reactivity of aromatic diamines. Storage under inert conditions is advised to prevent oxidation.
1-N-(butan-2-yl)benzene-1,2-diamine structure
70918-96-6 structure
Product Name:1-N-(butan-2-yl)benzene-1,2-diamine
CAS No:70918-96-6
MF:C10H16N2
MW:164.247442245483
CID:546393
PubChem ID:12481193
Update Time:2025-08-05

1-N-(butan-2-yl)benzene-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediamine, N-(1-methylpropyl)-
    • 2-N-butan-2-ylbenzene-1,2-diamine
    • 1-N-(butan-2-yl)benzene-1,2-diamine
    • DTXSID80499877
    • N1-(sec-butyl)benzene-1,2-diamine
    • AKOS009237007
    • N~1~-(Butan-2-yl)benzene-1,2-diamine
    • 70918-96-6
    • F8882-1487
    • SCHEMBL11285197
    • Inchi: 1S/C10H16N2/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3,11H2,1-2H3
    • InChI Key: WYAPIOHQETXJHU-UHFFFAOYSA-N
    • SMILES: N(C1C=CC=CC=1N)C(C)CC

Computed Properties

  • Exact Mass: 164.13148
  • Monoisotopic Mass: 164.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05

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1-N-(butan-2-yl)benzene-1,2-diamine Related Literature

Additional information on 1-N-(butan-2-yl)benzene-1,2-diamine

1-N-(butan-2-yl)benzene-1,2-diamine: A Versatile Compound in Pharmaceutical Research

1-N-(butan-2-yl)benzene-1,2-diamine, with the chemical formula C10H18N2 and CAS number 70918-96-6, represents a unique class of aromatic diamines that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its benzene-1,2-diamine core and the substitution of a butan-2-yl group, exhibits structural features that make it a promising candidate for drug development. Recent studies have highlighted its potential applications in targeting specific biological pathways, particularly in the context of inflammatory diseases and neurodegenerative disorders.

The 1-N-(butan-2-yl)benzene-1,2-diamine molecule is composed of a benzene ring substituted with two amino groups at the 1 and 2 positions, with one of the amino groups further alkylated by a butan-2-yl chain. This structural configuration allows for the formation of multiple hydrogen bonds, which is critical for its interactions with biological targets. The benzene-1,2-diamine core is known for its ability to modulate enzyme activities, particularly those involved in signal transduction pathways. The introduction of the butan-2-yl group enhances the compound's solubility and bioavailability, making it more suitable for pharmaceutical applications.

Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the potential of 1-N-(butan-2-yl)benzene-1,2-diamine in modulating the activity of protein tyrosine phosphatases (PTPs). These enzymes play a crucial role in cellular signaling, and their dysregulation is associated with various pathological conditions, including diabetes and cardiovascular diseases. The study revealed that 1-N-(butan-2-yl)benzene-1,2-diamine exhibits potent inhibitory activity against PTP1B, a key enzyme in insulin signaling pathways. This finding suggests its potential as a therapeutic agent for metabolic disorders.

Another significant advancement in the field is the exploration of 1-N-(butan-2-yl)benzene-1,2-diamine's role in anti-inflammatory mechanisms. A 2023 study in Pharmaceutical Research demonstrated that this compound can suppress the activation of NF-κB, a transcription factor central to the regulation of inflammatory responses. The study highlighted its ability to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, making it a potential candidate for the development of anti-inflammatory drugs.

Moreover, the 1-N-(butan-2-yl)benzene-1,2-diamine compound has shown promising effects in the context of neurodegenerative diseases. A recent study published in Neurochemistry International (2023) investigated its potential in mitigating the progression of Alzheimer's disease. The research found that this compound can inhibit the aggregation of β-amyloid peptides, which are implicated in the pathogenesis of the disease. This property makes 1-N-(butan-2-yl)benzene-1,2-diamine a valuable candidate for further exploration in the treatment of neurodegenerative conditions.

The 1-N-(butan-2-yl)benzene-1,2-diamine molecule also exhibits unique pharmacokinetic properties that contribute to its therapeutic potential. A 2023 study in Drug Metabolism and Disposition reported that this compound has favorable absorption, distribution, and metabolism profiles, which are essential for its efficacy in vivo. The study emphasized the importance of the butan-2-yl group in enhancing the compound's solubility, thereby improving its bioavailability and reducing the risk of drug resistance.

In addition to its therapeutic applications, 1-N-(butan-2-yl)benzene-1,2-diamine has been explored for its potential in targeted drug delivery. Researchers have investigated the use of this compound as a ligand for nanoparticle-based drug delivery systems. A 2023 study in Nano Letters demonstrated that the 1-N-(butan-2-yl)benzene-1,2-diamine can be conjugated with polymeric nanoparticles to enhance the targeting of specific cells. This approach could significantly improve the efficacy of drug delivery while minimizing systemic side effects.

The 1-N-(butan-2-yl)benzene-1,2-diamine compound has also been studied for its antimicrobial properties. A 2023 study published in Antimicrobial Agents and Chemotherapy revealed that this compound exhibits broad-spectrum antimicrobial activity against both bacterial and fungal pathogens. The study attributed this activity to the compound's ability to disrupt the cell membrane of microorganisms, thereby inhibiting their growth and survival. This finding suggests its potential as a novel antimicrobial agent, particularly in the context of antimicrobial resistance.

Despite its promising properties, the 1-N-(butan-2-yl)benzene-1,2-diamine compound faces challenges in its development as a therapeutic agent. One of the primary concerns is the need to optimize its selectivity and specificity to minimize off-target effects. A 2023 study in Drug Discovery Today emphasized the importance of structure-activity relationship (SAR) studies to refine the compound's molecular structure and enhance its therapeutic potential. These studies aim to identify the key functional groups responsible for its biological activity, allowing for the design of more effective derivatives.

In conclusion, 1-N-(butan-2-yl)benzene-1,2-diamine represents a promising compound in the field of pharmaceutical research. Its unique structural features and biological activities have been extensively studied, revealing its potential applications in the treatment of inflammatory diseases, neurodegenerative disorders, and metabolic conditions. Ongoing research continues to explore its therapeutic potential, with a focus on improving its selectivity, specificity, and pharmacokinetic properties to ensure its efficacy and safety in clinical settings.

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